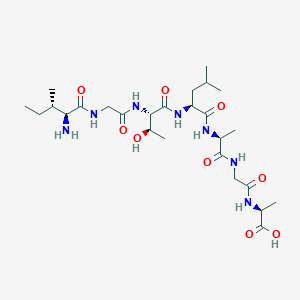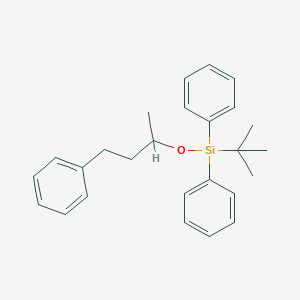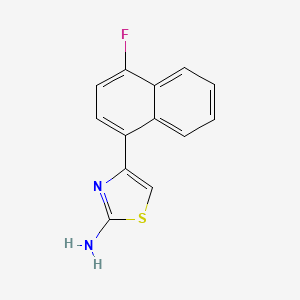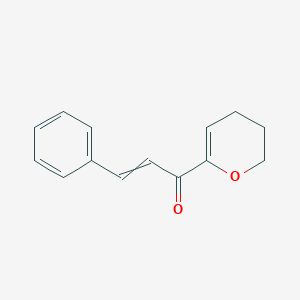
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸: 是一种复杂的肽类化合物,由六个氨基酸组成:异亮氨酸、甘氨酸、苏氨酸、亮氨酸、丙氨酸和甘氨酸
准备方法
合成路线和反应条件
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸的合成通常涉及固相肽合成 (SPPS)。该方法允许将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。一般步骤包括:
树脂负载: 第一个氨基酸 (L-丙氨酸) 附着在树脂上。
脱保护: 去除氨基酸上的保护基团,以便添加下一个氨基酸。
偶联: 下一个氨基酸 (甘氨酸) 被活化并偶联到不断增长的肽链上。
重复: 对每个后续氨基酸 (L-亮氨酸、L-苏氨酸、甘氨酸、L-异亮氨酸) 重复步骤 2 和 3。
裂解: 将完成的肽从树脂上裂解并脱保护,得到最终产物。
工业生产方法
像 L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸这样的肽的工业生产通常采用自动肽合成器,这些合成器简化了 SPPS 过程。这些机器可以同时处理多个反应,提高效率和产量。此外,还使用高效液相色谱 (HPLC) 等纯化技术来确保最终产物的纯度。
化学反应分析
反应类型
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸可以发生各种化学反应,包括:
氧化: 该反应可能发生在苏氨酸残基上,导致形成羟基苏氨酸。
还原: 还原反应可以靶向肽结构中存在的二硫键。
取代: 氨基酸残基可以用其他氨基酸取代,以创建肽的类似物。
常见试剂和条件
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
取代: 具有适当保护基团的氨基酸衍生物。
主要形成的产物
氧化: 含有羟基苏氨酸的肽。
还原: 具有游离硫醇基团的还原肽。
取代: 具有修饰氨基酸序列的肽类似物。
科学研究应用
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸有几个科学研究应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在蛋白质-蛋白质相互作用和细胞信号通路中的作用。
医学: 潜在的治疗应用,包括作为药物递送载体或在基于肽的药物开发中。
工业: 用于生产基于肽的材料以及作为分析技术的标准。
作用机制
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该肽可以通过与这些靶标结合来调节生物途径,从而导致细胞功能发生变化。确切的途径和靶标取决于肽的具体环境和应用。
相似化合物的比较
类似化合物
- L-甲硫氨酰-L-苏氨酰-L-亮氨酰-L-异亮氨酰甘氨酰-L-丙氨酰-L-丙氨酰-L-组氨酰-L-天冬酰胺酰甘氨酰-L-丝氨酰-L-丙氨酰-L-谷氨酰胺酰-L-亮氨酰-L-亮氨酰-N5- (二氨基亚甲基)-L-鸟氨酰-L-谷氨酰胺酰-L-亮氨酰-N5- (二氨基亚甲基)-L-鸟氨酰甘氨酰-L-谷氨酰胺酰-L-亮氨酰甘氨酰-L-脯氨酰-L-脯氨酰甘氨酰-L-丝氨酰-N5- (二氨基亚甲基)-L-鸟氨酰胺 .
- L-苏氨酰-L-苏氨酰-L-异亮氨酰甘氨酰-L-甲硫氨酰-L-丙氨酸 .
独特性
L-异亮氨酰甘氨酰-L-苏氨酰-L-亮氨酰-L-丙氨酰甘氨酰-L-丙氨酸的独特性在于其特定的氨基酸序列,这赋予了它独特的化学和生物学特性。它的疏水和亲水残基的组合使其能够与各种分子靶标相互作用,使其在不同的应用中具有多功能性。
属性
CAS 编号 |
647838-90-2 |
|---|---|
分子式 |
C26H47N7O9 |
分子量 |
601.7 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H47N7O9/c1-8-13(4)20(27)24(39)29-11-19(36)33-21(16(7)34)25(40)32-17(9-12(2)3)23(38)31-14(5)22(37)28-10-18(35)30-15(6)26(41)42/h12-17,20-21,34H,8-11,27H2,1-7H3,(H,28,37)(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,33,36)(H,41,42)/t13-,14-,15-,16+,17-,20-,21-/m0/s1 |
InChI 键 |
UAFUYEIQACZEMM-PJLSOGJUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)



![1h-Thieno[3,4-d]imidazole-2-carbaldehyde](/img/structure/B12589353.png)
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)


![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

